2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(4-Aminophenyl)-N-(thiophen-2-ylmethyl)acetamide is an acetamide derivative featuring a 4-aminophenyl group at the α-carbon position and a thiophen-2-ylmethyl substituent on the nitrogen atom. This compound belongs to a broader class of N-arylacetamides, which are extensively studied for their pharmacological and industrial applications, including antimicrobial, analgesic, and flavoring properties .
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZYYCWPHCAMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262590 | |
| Record name | 4-Amino-N-(2-thienylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099661-02-5 | |
| Record name | 4-Amino-N-(2-thienylmethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099661-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(2-thienylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Aminophenyl)-N-(thiophen-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives.
Synthesis
The synthesis of 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of 4-aminobenzoic acid with thiophen-2-ylmethyl halides under suitable conditions. The resulting amide can then be modified to enhance its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of 2-(4-aminophenyl) compounds exhibit significant antitumor activity. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened against various human tumor cell lines. Among these, compounds such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide showed considerable anticancer activity against several cancer types, including melanoma and pancreatic cancer .
Table 1: Antitumor Activity of Selected Derivatives
| Compound Name | Structure | IC50 (μM) | Cancer Cell Lines |
|---|---|---|---|
| Compound 10 | Structure | 5.0 | Melanoma |
| Compound 16 | Structure | 7.5 | Pancreatic Cancer |
| Compound X | Structure | 3.0 | CML |
The mechanism by which these compounds exert their antitumor effects includes the induction of apoptosis and autophagy in cancer cells. For example, compound 6b from a related family demonstrated high potency against both sensitive and resistant cancer cell lines, leading to significant reductions in tumor growth in vivo .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Electron-donating vs. Electron-withdrawing Groups : Substituents on the aromatic rings significantly influence potency. Electron-donating groups at specific positions enhance activity, while electron-withdrawing groups can either improve or diminish it depending on their placement .
- Heterocyclic Modifications : The introduction of heterocycles such as thiophene or benzothiazole has been shown to improve the binding affinity and selectivity towards biological targets, particularly in cancer therapy .
Case Studies
A notable case study involved the evaluation of various derivatives against a panel of approximately 60 human tumor cell lines at the National Cancer Institute. This comprehensive screening highlighted several promising candidates with potent anticancer properties, paving the way for further development into clinical candidates .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of compounds similar to 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide . The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Case Studies
A study investigating various substituted acetamides demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory effects . For instance, compounds with thiazole and phenyl groups showed enhanced activity compared to traditional NSAIDs like celecoxib.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 3b | 0.04 ± 0.09 | COX-2 |
| 4b | 0.04 ± 0.02 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Anticancer Potential
The anticancer properties of 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide have also been explored, particularly its ability to inhibit cancer cell proliferation.
Case Studies
A notable study reported on the optimization of thiazole-based compounds that demonstrated significant cytotoxicity against both sensitive and resistant cancer cell lines . The derivatives exhibited varying degrees of potency, with some showing IC50 values significantly lower than standard chemotherapeutic agents.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 1.5 | MCF7 (Breast Cancer) |
| Compound B | 3.0 | HeLa (Cervical Cancer) |
Antiviral Activity
Emerging research suggests potential antiviral applications for compounds related to 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide , particularly against herpes viruses.
Case Studies
Patents have documented the antiviral efficacy of similar acetamides against herpes simplex viruses and cytomegalovirus, indicating a promising avenue for further research into antiviral therapies utilizing this compound structure .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
Thiophene vs. Thioether/Phenoxy Groups: The thiophen-2-ylmethyl group in the target compound may confer improved metabolic stability compared to phenylthio (e.g., 2b) or phenoxy (e.g., FGE.411 compound) substituents .
Aromatic Amine vs. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) often display higher cytotoxicity, as seen in compound 2 (IC50: 1.8 µM) .
Regulatory Status: The FGE.411 compound (2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide) holds GRAS status and JECFA approval, highlighting the safety profile of thiophene-linked acetamides in flavoring applications .
Key Insights:
- The target compound can likely be synthesized via a similar pathway to 2b, substituting 4-nitroaniline with 4-aminophenyl precursors and employing thiophen-2-ylmethylamine for N-alkylation .
- Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common strategy for acetamide formation, as seen in antimycobacterial analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
